![molecular formula C20H17NO2 B4165679 4-(NAPHTHALEN-1-YLMETHYL)-4-AZATRICYCLO[5.2.1.0(2),?]DEC-8-ENE-3,5-DIONE](/img/structure/B4165679.png)
4-(NAPHTHALEN-1-YLMETHYL)-4-AZATRICYCLO[5.2.1.0(2),?]DEC-8-ENE-3,5-DIONE
Overview
Description
4-(NAPHTHALEN-1-YLMETHYL)-4-AZATRICYCLO[5.2.1.0(2),?]DEC-8-ENE-3,5-DIONE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a tricyclic framework that includes a naphthylmethyl group, making it a subject of interest in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(NAPHTHALEN-1-YLMETHYL)-4-AZATRICYCLO[5.2.1.0(2),?]DEC-8-ENE-3,5-DIONE typically involves cycloaddition reactions. One common method includes the reaction of a suitable diene with a dienophile under controlled conditions to form the tricyclic core. The naphthylmethyl group is then introduced through a series of substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The reaction conditions, including temperature, solvent, and catalysts, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-(NAPHTHALEN-1-YLMETHYL)-4-AZATRICYCLO[5.2.1.0(2),?]DEC-8-ENE-3,5-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(NAPHTHALEN-1-YLMETHYL)-4-AZATRICYCLO[5.2.1.0(2),?]DEC-8-ENE-3,5-DIONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Explored for its potential therapeutic applications in treating neurodegenerative disorders.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical syntheses.
Mechanism of Action
The mechanism of action of 4-(NAPHTHALEN-1-YLMETHYL)-4-AZATRICYCLO[5.2.1.0(2),?]DEC-8-ENE-3,5-DIONE involves its interaction with molecular targets such as NMDA receptors and voltage-gated calcium channels. By modulating these targets, the compound can influence calcium influx and neurotransmitter release, thereby exerting neuroprotective effects . Molecular docking studies have shown that this compound can bind to the NMDA receptor in a manner similar to known antagonists .
Comparison with Similar Compounds
Similar Compounds
NGP1-01: A polycyclic amine with similar neuroprotective properties.
Tricycloundecene derivatives: Structurally related compounds that also modulate calcium channels and NMDA receptors.
Uniqueness
4-(NAPHTHALEN-1-YLMETHYL)-4-AZATRICYCLO[5.2.1.0(2),?]DEC-8-ENE-3,5-DIONE stands out due to its unique tricyclic structure and the presence of a naphthylmethyl group, which enhances its binding affinity and specificity for molecular targets. This makes it a promising candidate for further research and development in various scientific fields .
Properties
IUPAC Name |
4-(naphthalen-1-ylmethyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2/c22-19-17-13-8-9-14(10-13)18(17)20(23)21(19)11-15-6-3-5-12-4-1-2-7-16(12)15/h1-9,13-14,17-18H,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZHCEXPKRXQMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)CC4=CC=CC5=CC=CC=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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